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For a definitive answer on Ftaxilide, you will need to locate its detailed molecular structure. Once you have

the structure, you can apply the standard methodology used by researchers and software.

e The Core Principle: A hydrogen bond acceptor is an atom (typically oxygen, nitrogen, or
sometimes fluorine) that possesses a lone pair of electrons capable of establishing a hydrogen bond

[1][2].
e Standard Counting Method: The count is the sum of all such acceptor atoms in the molecule. For
the related "acceptor sites” count, it is the sum of the available lone electron pairs on those atoms [1].
e Application in Drug Discovery: This count is a critical parameter in rules like Lipinski's Rule of Five,

where it is typically based on the total count of nitrogen and oxygen atoms [3].

Advanced Measurement and Prediction Techniques

For your in-depth guide, here are key experimental and computational techniques used in research to
characterize hydrogen-bonding. The table below summarizes high-throughput physicochemical descriptors

for measuring intramolecular hydrogen bond (IMHB) propensity [4].
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Descriptor Measurement Basis Application in IMHB Assessment

Alog Poct- Difference in partition coefficient Primary physicochemical descriptor for IMHB

alk between octanol/water and propensity; a higher value suggests greater
alkane/water systems [4]. IMHB capacity [4].

EPSA Electrophilic surface area HT descriptor providing same information as
measurement [4]. Alog Poct-alk for IMHB formation [4].

log k'80 Chromatographic retention time [4]. HT descriptor providing same information as

PLRP-S Alog Poct-alk for IMHB formation [4].

Experimental and computational methods for evaluating hydrogen bonding are complex. The following

workflow outlines a modern computational approach for predicting hydrogen-bond acceptor strength.
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Computational prediction workflow for hydrogen-bond acceptor strength [5].

Experimental Measurement Protocols

For direct experimental measurement, the following protocols are standard in research settings.
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¢ pKehx Measurement: The strength of a hydrogen-bond acceptor is experimentally measured by
determining the association constant with a model donor like 4-fluorophenol in a non-polar solvent
like carbon tetrachloride. The base-10 logarithm of this constant gives the pKenx value, a direct
measure of acceptor strength [5].
¢ NMR Spectroscopy: NMR is a key tool for quantifying intramolecular hydrogen bonds (IMHBs). A
common strategy involves measuring the difference in proton chemical shifts (e.g., of OH or NH
groups) in chloroform and dimethyl sulfoxide. Less negative temperature coefficients for amide
protons also indicate IMHB formation [4].
¢ Other Analytical Techniques
o Infrared (IR) Spectroscopy: Formation of an IMHB causes a measurable shift to lower
wavenumbers in the stretching vibration band of the donor-hydrogen bond [4].
o X-ray/Neutron Diffraction: These techniques provide direct experimental evidence of IMHB
geometry, with neutron diffraction offering superior precision for locating hydrogen atoms [4].

Computational Prediction Workflow

The computational method outlined in the diagram involves [5]:

e Conformer Generation & Optimization: A robust conformer search is performed, followed by
optimization using fast neural network potentials.

e Electrostatic Potential Calculation: A single DFT calculation is performed on the lowest-energy
conformer to compute the electrostatic potential around potential acceptor atoms.

e Calibration: The calculated electrostatic potential minima (Vmin) are linearly scaled against an
extensive database of experimental pKehx values to make final predictions. This method achieves
high accuracy with minimal computational cost.

Suggestions for Locating Ftaxilide Structural Data

To find the specific structure of Ftaxilide, I suggest you:

e Search specialized databases: Look in crystallographic databases like the Cambridge Structural
Database (CSD) or chemical databases like PubChem for a structural data file (SDF) or 2D/3D
structure depiction.

e Consult the primary literature: Search for the original scientific paper where Ftaxilide was first
synthesized and characterized. The experimental section will contain the full structural elucidation.

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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